methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate
説明
特性
IUPAC Name |
methyl (E)-3-(4-ethoxyanilino)-2-(4-fluorophenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO5S/c1-3-25-15-8-6-14(7-9-15)20-12-17(18(21)24-2)26(22,23)16-10-4-13(19)5-11-16/h4-12,20H,3H2,1-2H3/b17-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXJLGKFVSGVJJ-SFQUDFHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(\C(=O)OC)/S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate typically involves a multi-step process:
Step 1: Synthesis of 4-ethoxyphenylamine and 4-fluorophenylsulfonyl chloride as starting materials.
Step 2: Reaction between 4-ethoxyphenylamine and 4-fluorophenylsulfonyl chloride to form an intermediate sulfonamide.
Step 3: Alkylation of the sulfonamide with methyl acrylate under basic conditions to form the final product.
Industrial Production Methods: Industrial production methods may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and reduce costs. Continuous flow reactors and automation may also be employed to scale up the production.
化学反応の分析
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex molecules, studying reaction mechanisms and catalysis.
Biology: Potential use in probing biological pathways, enzyme inhibition, or as a fluorescent probe.
Medicine: Investigation into its therapeutic potential, such as anti-cancer, anti-inflammatory, or antimicrobial activity.
Industry: Application in material science, such as the production of polymers or as an additive in specialty chemicals.
作用機序
類似化合物との比較
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Insights
Sulfonyl Group Variations :
- The 4-fluorophenyl sulfonyl group in the target compound offers moderate electron-withdrawing effects compared to the 2,4-difluorophenyl sulfonyl group in ’s analog, which may enhance electrophilicity and binding to biological targets .
- Chlorophenyl sulfonyl analogs (e.g., ) exhibit stronger electron withdrawal but lower metabolic stability due to higher lipophilicity.
Ester Group Impact :
- Methyl esters (target compound, ) generally exhibit higher volatility and faster hydrolysis rates than ethyl or phenyl esters, influencing pharmacokinetics and synthetic utility.
Biological Relevance: Cyano-substituted acrylates (e.g., ) are precursors for bioactive chromones, while sulfonyl-containing analogs (e.g., ) are explored as enzyme inhibitors or intermediates in drug discovery.
Physicochemical and Reactivity Trends
- Polarity: The target compound’s polarity is intermediate between cyano-substituted acrylates (more polar) and phenyl esters (less polar) due to its sulfonyl and ethoxy groups .
- Thermal Stability : Sulfonyl groups enhance thermal stability, as seen in analogs with melting points >150°C (e.g., compounds ).
- Reactivity: The E-configuration and electron-deficient double bond favor nucleophilic attacks, similar to ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate’s use in cycloadditions .
生物活性
Methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties. Various studies and findings will be highlighted, along with relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate is C18H18FNO5S. The compound features an ethoxy group, an amino group, and a sulfonyl moiety, which contribute to its biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate. One study found that certain derivatives exhibited significant inhibition against Gram-positive bacteria, including Staphylococcus aureus. The most active compounds showed minimum inhibitory concentrations (MIC) below 10 µg/mL against these strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 16d | <10 | Staphylococcus aureus |
| 16e | <10 | Staphylococcus aureus |
| 17a | <10 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate has been investigated in various cancer cell lines. In vitro studies demonstrated that some derivatives exhibited IC50 values below 10 µg/mL against HeLa and MCF-7 cell lines, indicating potent anticancer activity .
Table 2: Anticancer Activity of Related Compounds
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 16d | <10 | HeLa |
| 17a | <10 | HeLa |
| 16c | 8.49 | MCF-7 |
Antioxidant Activity
In addition to antimicrobial and anticancer properties, the antioxidant activity of methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate has been assessed. The radical scavenging activity was measured using various assays, with some derivatives showing significant antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases .
Table 3: Antioxidant Activity of Related Compounds
| Compound | IC50 (µg/mL) | Assay Type |
|---|---|---|
| 16d | 6.49 | DPPH Scavenging |
| 17d | 7.87 | ABTS Scavenging |
Case Study 1: Antimicrobial Efficacy
A study published in Molecules examined the efficacy of methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate derivatives against biofilm formation by clinical strains of Staphylococcus. The results indicated that certain compounds significantly inhibited biofilm formation at concentrations as low as 2 × MIC .
Case Study 2: Anticancer Potential
Research conducted on the anticancer properties of related compounds revealed a strong correlation between structural modifications and biological activity. For instance, the introduction of fluorine atoms in the aromatic ring enhanced cytotoxicity against various cancer cell lines, suggesting that further optimization could lead to more effective therapeutic agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl (2E)-3-[(4-ethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate, and how can reaction yields be maximized?
- Methodology :
- Step 1 : Begin with a base-catalyzed Michael addition between 4-ethoxyaniline and a sulfonyl acrylate intermediate. Use polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours to promote nucleophilic attack .
- Step 2 : Introduce the 4-fluorophenylsulfonyl group via sulfonation. Avoid aliphatic amino esters (prone to side reactions) and focus on aromatic sulfonyl chlorides under inert conditions (N₂ atmosphere) .
- Step 3 : Optimize esterification using methyl iodide in the presence of K₂CO₃. Monitor reaction progress via TLC or HPLC to achieve yields >80% .
Q. How can the stereochemical configuration (E/Z isomerism) of this compound be confirmed?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (J) between vinyl protons. For the (2E)-isomer, expect J = 12–16 Hz due to trans-configuration .
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement. For example, similar acrylates (e.g., ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate) exhibit planar geometries with dihedral angles <5° between aromatic rings .
- IR Spectroscopy : Validate hydrogen bonding between the sulfonyl group and amino moiety, which stabilizes the E-isomer .
Q. What are the key physicochemical properties (e.g., solubility, stability) under experimental conditions?
- Solubility :
- Soluble in DMSO, DMF, and THF; poorly soluble in water. Use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
- Stability :
- Store at –20°C under inert gas (argon) to prevent hydrolysis of the sulfonyl group. Avoid prolonged exposure to light, as acrylates may undergo [2+2] photodimerization .
Advanced Research Questions
Q. What strategies can elucidate the compound’s mechanism of action in kinase or HDAC inhibition?
- Methodology :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with Mnk1/2 or HDAC catalytic sites. Prioritize the sulfonyl group for binding to zinc ions in HDACs .
- Enzyme Assays : Conduct in vitro inhibition assays (IC₅₀ determination) with recombinant kinases/HDACs. Compare results to structurally similar inhibitors (e.g., pyrido[3,2-d]pyrimidine derivatives, IC₅₀ = 0.5–10 μM) .
- Cellular Validation : Test cytotoxicity in cancer cell lines (e.g., HCT-116) using MTT assays. Correlate potency with intracellular target engagement via Western blotting (e.g., reduced phospho-eIF4E for Mnk inhibition) .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via HPLC-MS to identify major impurities (e.g., sulfonic acid derivatives) .
- Kinetic Analysis : Calculate degradation rate constants (k) at 25°C and 40°C. Use Arrhenius plots to predict shelf-life. For acrylates, typical t₉₀ (time to 10% degradation) at 25°C is >6 months .
Q. How can contradictory data on synthetic yields or bioactivity be resolved?
- Root Cause Analysis : Compare reaction conditions (e.g., solvent purity, catalyst loading). Trace water content in DMF can hydrolyze intermediates, reducing yields .
- Bioactivity Variability : Differences in cell permeability (logP = 3.2–3.8) may explain inconsistent IC₅₀ values. Use prodrug strategies (e.g., ester hydrolysis) to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
